molecular formula C6H9ClN4 B8499320 (6-Chloro-4-ethylpyridazin-3-yl)hydrazine

(6-Chloro-4-ethylpyridazin-3-yl)hydrazine

Cat. No.: B8499320
M. Wt: 172.61 g/mol
InChI Key: NZIDLKCKGFOYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-4-ethylpyridazin-3-yl)hydrazine is a useful research compound. Its molecular formula is C6H9ClN4 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

(6-chloro-4-ethylpyridazin-3-yl)hydrazine

InChI

InChI=1S/C6H9ClN4/c1-2-4-3-5(7)10-11-6(4)9-8/h3H,2,8H2,1H3,(H,9,11)

InChI Key

NZIDLKCKGFOYFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1NN)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,6-Dichloro-4-ethylpyridazine (W4.003, 2×2.4 g) was divided between 2 microwave vessels and each was admixed with a mixture of hydrazine monohydrate (6 ml) and dioxane (7 ml). The reaction mixture was kept in the microwave at 130° C. for 1 h. Subsequently, the contents of the two vessels were combined in a round-bottom flask and dried. The residue was admixed with water and extracted three times with dichloromethane. The combined organic phases were dried over sodium sulfate and, after the desiccant had been filtered off, dried under reduced pressure. The workup process was repeated twice more. The residue thus obtained was separated by means of preparative HPLC (method A, except gradient of 100% water+0.05% TFA→15% acetonitrile/85% water+0.05% TFA in 25 min). The product fractions, each of them clean, were combined, freed of the acetonitrile under reduced pressure and freeze-dried. 1.35 g of (6-chloro-4-ethylpyridazin-3-yl)hydrazine as the trifluoroacetate and 3.96 g of (6-chloro-5-ethylpyridazin-3-yl)hydrazine as the trifluoroacetate were obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

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